Superior Antiproliferative Potency: Nidurufin Exhibits 5.7-Fold Higher Activity than Averufin in K562 Leukemia Cells
In a direct head-to-head study evaluating eight anthraquinone derivatives from Penicillium flavidorsum SHK1-27, Nidurufin (compound 1) demonstrated the highest antiproliferative activity against K562 chronic myelogenous leukemia cells with an IC50 of 12.6 µM [1]. In contrast, its closest structural analog averufin (compound 2) exhibited an IC50 of 72.4 µM, representing a 5.7-fold reduction in potency [1]. Other analogs, including versicolorin B, versicolorin A, and ver-siconol, showed even weaker activity with IC50 values exceeding 90 µM [1].
| Evidence Dimension | Cell proliferation inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 12.6 µM |
| Comparator Or Baseline | Averufin IC50 = 72.4 µM; Versicolorin B IC50 = 91.0 µM; Versicolorin A IC50 = 98.7 µM; Ver-siconol IC50 = 93.4 µM; 8-O-methylaverufin IC50 > 100 µM; 6,8-O-dimethylaverufin IC50 > 100 µM |
| Quantified Difference | Nidurufin is 5.7× more potent than averufin; >7× more potent than versicolorin B/A |
| Conditions | K562 human chronic myelogenous leukemia cell line; SRB assay after 48 h exposure |
Why This Matters
This demonstrates Nidurufin's superior potency as a cell cycle inhibitor, enabling lower working concentrations and potentially reducing off-target effects in mechanistic studies.
- [1] Ren, H., Gu, Q., Cui, C. Anthraquinone derivatives produced by marine-derived Penicillium flavidorsum SHK1-27 and their antitumor activities. Chin. J. Med. Chem. 2007, 17, 148–154. View Source
